![molecular formula C18H25N3 B6318228 Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179055-66-4](/img/structure/B6318228.png)
Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%
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Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are used in the synthesis of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by a cycloheptyl group (a seven-membered aliphatic ring), a benzyl group (a phenyl ring attached to a methylene group), and a 1-methyl-1H-pyrazol-3-yl group (a pyrazole ring with a methyl group at the 1 position). The exact structure would depend on how these groups are connected .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound would undergo would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, pyrazoles are crystalline solids that are soluble in polar solvents .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For example, some hydrazine-coupled pyrazoles have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Antitubercular Activity
Imidazole-containing compounds, which are structurally similar to pyrazole, have shown potential as antitubercular agents . For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide has been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Anti-inflammatory and Antitumor Activities
Imidazole derivatives have also shown anti-inflammatory and antitumor activities . This suggests that pyrazole derivatives might also have potential in these areas.
Antidiabetic and Anti-allergic Activities
Imidazole derivatives have shown antidiabetic and anti-allergic activities . This suggests that pyrazole derivatives might also have potential in these areas.
Antipyretic and Antiviral Activities
Imidazole derivatives have shown antipyretic and antiviral activities . This suggests that pyrazole derivatives might also have potential in these areas.
Mechanism of Action
- This compound belongs to the class of phenylpyrazoles . Phenylpyrazoles consist of a pyrazole ring bound to a phenyl group.
- We can infer potential outcomes based on its class (phenylpyrazoles):
Target of Action
Result of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-21-13-12-18(20-21)16-10-8-15(9-11-16)14-19-17-6-4-2-3-5-7-17/h8-13,17,19H,2-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMSGAPEFZYDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)CNC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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